molecular formula C6H6F3NO B1418042 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine CAS No. 65686-90-0

2,2,2-Trifluoro-1-(furan-2-yl)ethanamine

Cat. No.: B1418042
CAS No.: 65686-90-0
M. Wt: 165.11 g/mol
InChI Key: LCIXZGVVXOBIGC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(furan-2-yl)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a furan ring via an ethanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine typically involves the reaction of 2-furyl ethanone with trifluoroacetic acid and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include trifluoroacetic acid, ammonia, and reducing agents such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of advanced catalytic systems and automated reactors can further enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with varied functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(furan-2-yl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can modulate various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a trifluoromethyl group attached to an ethanol moiety, used as a solvent and in protein studies.

    2,2,2-Trifluoroethylamine: An amine derivative with applications in organic synthesis and pharmaceuticals.

    2,2,2-Trifluoro-1-phenylethanone: A ketone with a trifluoromethyl group and a phenyl ring, used in various chemical reactions.

Uniqueness: 2,2,2-Trifluoro-1-(furan-2-yl)ethanamine is unique due to the presence of both a trifluoromethyl group and a furan ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity, stability, and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2,2,2-trifluoro-1-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIXZGVVXOBIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660449
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-90-0
Record name α-(Trifluoromethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65686-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-1-(2-furyl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of achieving asymmetric synthesis for 2,2,2-trifluoro-1-(furan-2-yl)ethanamine?

A1: Many pharmaceuticals are chiral molecules, meaning they exist in two mirror-image forms called enantiomers. These enantiomers can interact differently with biological systems. Asymmetric synthesis allows chemists to selectively produce the desired enantiomer of this compound []. This is crucial for developing safer and more effective drugs, as the undesired enantiomer might have unintended side effects or be inactive.

Q2: What can be inferred about the potential applications of this compound based on the research title?

A2: The research mentions the synthesis of both this compound and 3,3,3-trifluoroalanine from a common precursor []. This suggests that this compound could be a valuable building block for synthesizing other important molecules, potentially including pharmaceuticals like 3,3,3-trifluoroalanine, which is a fluorinated analog of the amino acid alanine.

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